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Abstract
Natamycin, a polyene macrolide antibiotic, is a vital antifungal agent with widespread

applications in the food industry as a natural preservative and in clinical settings for treating

fungal infections. This technical guide provides a comprehensive exploration of Streptomyces

natalensis, the primary producer of natamycin. We delve into the intricate details of its

genetics, metabolic pathways, and the fermentation technology pivotal for high-yield

production. This document offers detailed experimental protocols for the cultivation of S.

natalensis, extraction and quantification of natamycin, and genetic manipulation techniques.

All quantitative data are systematically summarized in structured tables for clear comparison.

Furthermore, key signaling pathways and experimental workflows are visualized through

diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the

core concepts.

Introduction
Streptomyces natalensis is a filamentous, Gram-positive bacterium found in soil, belonging to

the genus Streptomyces, which is renowned for its remarkable capacity to produce a wide

array of secondary metabolites, including many clinically significant antibiotics.[1] First isolated

from a soil sample in Natal, South Africa, S. natalensis was identified as the source of a potent
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antifungal compound initially named "pimaricin".[2] This was later renamed natamycin, in line

with the World Health Organization's nomenclature for antibiotics produced by Streptomyces

species.[2] While other species like Streptomyces chattanoogensis, Streptomyces

gilvosporeus, and Streptomyces lydicus are also known to produce natamycin, S. natalensis

remains a cornerstone for industrial production.[2][3]

The antifungal activity of natamycin stems from its ability to bind specifically to ergosterol, a

primary sterol component of fungal cell membranes. This binding disrupts membrane integrity,

leading to leakage of essential cellular components and ultimately fungal cell death. Its

targeted action on ergosterol, which is absent in bacterial and mammalian cells, accounts for its

low toxicity to humans, making it a safe and effective food preservative.

Understanding the biology of S. natalensis and the intricacies of natamycin biosynthesis is

paramount for optimizing production yields and exploring the potential for bioengineering novel

and more potent antifungal agents. This guide aims to provide a detailed technical resource for

professionals engaged in research and development in this field.

Natamycin Biosynthesis
The biosynthesis of natamycin is a complex process orchestrated by a cluster of genes known

as the natamycin (pim) biosynthetic gene cluster. The synthesis follows the polyketide

pathway, utilizing precursors from primary metabolism.

The Natamycin (pim) Biosynthetic Gene Cluster
The genetic blueprint for natamycin production is encoded within a dedicated gene cluster.[4]

This cluster houses the genes for the large modular polyketide synthase (PKS) enzymes, as

well as the enzymes responsible for tailoring the polyketide backbone, glycosylation, and

export.

Key Genes in the Natamycin Biosynthetic Gene Cluster:
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Gene Proposed Function

pimS0-S4

Polyketide Synthase (PKS) modules responsible

for the assembly of the polyketide backbone

from acetyl-CoA and malonyl-CoA extender

units.

pimA
Acyl-CoA carboxylase, involved in the

production of malonyl-CoA.

pimB Acyl-carrier protein (ACP).

pimC
Ketoreductase, involved in the modification of

the polyketide chain.

pimD
Dehydratase, involved in the modification of the

polyketide chain.

pimE
Enoylreductase, involved in the modification of

the polyketide chain.

pimF
Thioesterase, involved in the release of the

completed polyketide chain.

pimG
Glycosyltransferase, responsible for attaching

the mycosamine sugar moiety.

pimH
P450 monooxygenase, involved in the post-PKS

tailoring of the macrolide ring.

pimI
P450 monooxygenase, involved in the post-PKS

tailoring of the macrolide ring.

pimJ
P450 monooxygenase, involved in the post-PKS

tailoring of the macrolide ring.

pimK
TDP-glucose synthase, involved in the

biosynthesis of the mycosamine precursor.

pimL
TDP-glucose 4,6-dehydratase, involved in the

biosynthesis of the mycosamine precursor.
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pimM
Pathway-specific positive regulatory protein

(PAS domain and LuxR-type HTH motif).

pimR
Pathway-specific positive regulatory protein

(SARP family).[5]

Biosynthetic Pathway Overview
The synthesis of natamycin begins with the condensation of acetyl-CoA and multiple units of

malonyl-CoA by the modular PKS complex to form the polyketide chain. This chain then

undergoes a series of modifications, including cyclization and tailoring reactions catalyzed by

enzymes encoded within the pim cluster. A crucial step is the attachment of a mycosamine

sugar moiety, which is synthesized from glucose-1-phosphate. The final steps involve

oxidations to form the mature natamycin molecule.

Precursor Supply

Polyketide Synthesis Post-PKS Tailoring

Final Product

Acetyl-CoA

Polyketide Synthase (PimS0-S4)
Malonyl-CoA
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Natamycin Biosynthesis Pathway.

Regulatory Network
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The production of natamycin is tightly controlled by a complex regulatory network that

responds to various environmental and cellular signals. This network includes pathway-specific

regulators encoded within the pim cluster, as well as global regulators that respond to nutrient

availability and oxidative stress.

Pathway-Specific Regulators: The pim cluster contains two key positive regulators, pimR and

pimM.[5] PimR is a member of the Streptomyces antibiotic regulatory protein (SARP) family,

and its deletion results in the complete loss of natamycin production.[5] PimM contains a

PAS domain and a LuxR-type helix-turn-helix (HTH) motif and also acts as a positive

regulator. Overexpression of pimM has been shown to significantly increase natamycin
yields.[6]

Oxidative Stress Response: There is a strong link between natamycin biosynthesis and the

cellular response to oxidative stress. The production of reactive oxygen species (ROS), such

as hydrogen peroxide (H₂O₂), can modulate the expression of the natamycin biosynthetic

genes.[7] The redox-sensing transcriptional regulator OxyR, in conjunction with another

regulator, SgnR, can act as a switch to control natamycin production in response to

intracellular H₂O₂ levels.[6]
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Regulatory Network of Natamycin Biosynthesis.

Fermentation for Natamycin Production
Industrial production of natamycin is achieved through submerged aerobic fermentation of S.

natalensis. Optimization of fermentation parameters and medium composition is critical for

maximizing yields.

Culture Media
The composition of the fermentation medium provides the essential nutrients for the growth of

S. natalensis and the biosynthesis of natamycin.

Typical Media Composition:
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Component Concentration Range Purpose

Carbon Source

Glucose 20 - 40 g/L
Primary carbon and energy

source.[3][8]

Lactose 10 - 30 g/L
Alternative or co-carbon

source.[9]

Nitrogen Source

Soya Peptone/Protein 2 - 20 g/L Organic nitrogen source.[8][9]

Yeast Extract 0.5 - 5 g/L
Provides vitamins and growth

factors.[8][9]

Ammonium Sulfate Varies Inorganic nitrogen source.

Sodium Nitrate Varies Inorganic nitrogen source.

Beef Extract Varies Complex nitrogen source.[2]

Minerals & Salts

K₂SO₄ 0.25 g/L
Source of potassium and

sulfate.[10]

MgCl₂·6H₂O 10.12 g/L Source of magnesium.[10]

KH₂PO₄ Varies Source of phosphate.

CaCO₃ Varies pH buffering agent.

Precursors & Elicitors

Acetic Acid Varies Precursor for acetyl-CoA.[11]

Propionic Acid Varies
Precursor for propionyl-CoA.

[11]

L-Valine 0.5 - 0.7 g/L
Enhances natamycin

production.[12]
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Fermentation Parameters
Parameter Optimal Range

Temperature 26 - 30 °C[2]

pH 6.0 - 8.0[2]

Agitation 180 - 220 rpm[2]

Aeration Sufficient to maintain dissolved oxygen levels

Fermentation Time 84 - 120 hours[2]

Quantitative Data on Natamycin Production
The following table summarizes reported natamycin yields under various optimized conditions.

Streptomyces
Strain

Fermentation
Conditions &
Supplements

Natamycin Yield
(g/L)

Reference

S. natalensis HW-2
L-Valine feeding (0.5

g/L)
1.82 [11]

S. natalensis LY08

(ilvE overexpressed)

L-Valine feeding (0.7

g/L)
2.02 [11]

S. natalensis NRRL

2651
20 g/L initial glucose 1.58 [3]

S. natalensis NRRL

2651

Intermittent glucose

feeding
1.86 [4]

S. natalensis

HDMNTE-01

Optimized medium

(glucose 3.97%, soya

peptone 2%, yeast

extract 0.5%)

2.81 (in 5-L fermenter) [2]

S. natalensis VTCC-

A-3245 (pimM

overexpression)

-
3-fold increase vs.

wildtype
[6]
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Experimental Protocols
This section provides detailed methodologies for key experiments.

Preparation of S. natalensis Spore Suspension

Grow S. natalensis on a suitable
sporulation agar medium (e.g., MS agar)

until confluent sporulation.
Add sterile water (e.g., 3 mL) to the plate. Gently scrape the surface with a sterile loop

to suspend the spores. Transfer the spore suspension to a sterile tube. Vortex vigorously to break up spore chains. Filter through sterile cotton wool to remove mycelial fragments. Centrifuge to pellet the spores. Resuspend spores in sterile water or 20% glycerol
for storage at -80°C.

Click to download full resolution via product page

Workflow for Spore Suspension Preparation.

Protocol:

Culture S. natalensis on a suitable sporulation agar medium (e.g., MS agar) until a confluent

lawn of spores is observed.[13]

Aseptically add approximately 3 mL of sterile water to the surface of the plate.[14]

Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the

water.[14]

Transfer the resulting spore suspension to a sterile centrifuge tube.[14]

Vortex the suspension vigorously for 1-2 minutes to break up spore chains.[15]

Filter the suspension through a sterile cotton wool plug in a syringe to remove mycelial

fragments.[14]

Centrifuge the filtered suspension at approximately 2000 x g for 10 minutes to pellet the

spores.[14]

Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol for long-term

storage at -80°C.[13]

Fermentation of S. natalensis
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Protocol:

Inoculum Preparation: Inoculate a seed culture medium (e.g., Tryptic Soy Broth or a specific

seed medium) with the prepared spore suspension.[2]

Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm

for approximately 48 hours.[2]

Production Culture Inoculation: Inoculate the production fermentation medium with 2-10%

(v/v) of the seed culture.[2]

Fermentation: Conduct the fermentation in a shake flask or a bioreactor at 26-30°C with an

agitation of 220 rpm for 84 to 120 hours. Maintain the pH of the medium between 6.0 and

8.0.[2]

Monitoring: Periodically withdraw samples to measure biomass (dry cell weight) and

natamycin concentration.[2]

Extraction and Purification of Natamycin
Protocol:

pH Adjustment and Filtration: Adjust the pH of the fermentation broth to 5.0-6.5 and filter or

centrifuge to separate the mycelia and solid natamycin from the liquid medium.[16]

Washing: Wash the collected solid with water and centrifuge to recover the solid material.[16]

Alkaline Extraction: Add a sodium carbonate solution (e.g., 0.15 M) to the solid to dissolve

the natamycin by raising the pH above 9, creating a soluble extract.[16]

Clarification: Separate the extract from the solid residue by centrifugation and collect the

supernatant.[16]

Acid Precipitation: Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric

acid to precipitate the natamycin.[16]

Crystallization and Drying: Allow the natamycin to crystallize, then collect the solid by

filtration, wash with water, and dry to obtain the purified product.[16]
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Quantification of Natamycin

Prepare Natamycin standard solutions
(0.1 - 150 µg/mL in mobile phase).

Inject standards and sample into HPLC system.

Mix 1 mL of fermentation broth
with 3 mL of methanol. Vortex and centrifuge to pellet debris. Filter supernatant through a 0.45 µm filter.

Separate on a C18 column with a suitable mobile phase. Detect at 304 nm. Quantify using a calibration curve.

Click to download full resolution via product page

HPLC Quantification Workflow.

Protocol:

Sample Preparation:

Mix 1 mL of the fermentation broth with 3 mL of methanol to precipitate proteins and

extract natamycin.[10]

Vortex the mixture vigorously for 1 minute.[10]

Centrifuge at 10,000 rpm for 10 minutes.[10]

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]

Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]

Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% glacial acetic acid.[10]

Flow Rate: 0.8 mL/min.[10]

Injection Volume: 20 µL.[10]

Detection: UV at 304 nm.[10]

Quantification:
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Prepare a series of natamycin standard solutions of known concentrations.[10]

Construct a calibration curve by plotting the peak area against the concentration of the

standards.[10]

Determine the concentration of natamycin in the sample by comparing its peak area to

the calibration curve.[10]

Protocol:

Sample Preparation: Prepare the sample extract as described for HPLC.

Standard Preparation: Prepare a series of natamycin standard solutions in methanol:water

(3:1, v/v).[8]

Measurement:

Record the UV spectra of the standard solutions and the sample extract from 250 to 350

nm against a methanol:water blank.[9]

Natamycin exhibits characteristic absorption maxima at approximately 290, 303, and 318

nm.[9]

Quantification:

Create a calibration curve by plotting the absorbance at 303 nm versus the concentration

of the standard solutions.[8]

Determine the concentration of natamycin in the sample from the calibration curve.[8]

Genetic Manipulation of S. natalensis
Protocol:

Donor Strain Preparation: Transform the E. coli donor strain (e.g., ET12567/pUZ8002) with

the desired plasmid containing an oriT sequence.[17]

Recipient Spore Preparation: Prepare a fresh spore suspension of S. natalensis.
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Heat Shock: Heat shock the S. natalensis spores at 45-50°C for 10 minutes to induce

germination.[18]

Mating: Mix the heat-shocked spores with the E. coli donor cells and plate the mixture on a

suitable mating medium (e.g., MS agar) supplemented with MgCl₂.[18]

Incubation: Incubate the plates at 30°C for 16-20 hours.[18]

Selection: Overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E.

coli) and an antibiotic corresponding to the resistance marker on the plasmid.[18]

Isolation of Exconjugants: Incubate the plates for a further 7-10 days until exconjugant

colonies appear.[18]

Grow S. natalensis mycelia in a suitable medium
(e.g., YEME). Harvest and wash mycelia. Treat with lysozyme to digest the cell wall

and form protoplasts. Purify protoplasts by filtration and centrifugation. Mix protoplasts with plasmid DNA and PEG. Plate on a regeneration medium (e.g., R2YE). Select for transformants using an appropriate antibiotic.

Click to download full resolution via product page

Workflow for Protoplast Transformation.

Protocol:

Mycelia Growth: Grow S. natalensis in a suitable liquid medium (e.g., YEME) to the late

exponential phase.

Protoplast Formation: Harvest the mycelia, wash with a sucrose solution, and treat with

lysozyme to digest the cell walls, forming protoplasts.

Protoplast Purification: Filter the protoplast suspension to remove remaining mycelia and

purify the protoplasts by centrifugation.

Transformation: Mix the purified protoplasts with the plasmid DNA in the presence of

polyethylene glycol (PEG) to facilitate DNA uptake.

Regeneration: Plate the transformation mixture on a regeneration medium (e.g., R2YE) that

allows the protoplasts to regenerate their cell walls.[10]
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Selection: After a period of regeneration, overlay the plates with a selective antibiotic to

select for transformants.

Conclusion
Streptomyces natalensis remains a microorganism of significant industrial and scientific interest

due to its production of the valuable antifungal agent, natamycin. This technical guide has

provided a comprehensive overview of the core aspects of S. natalensis biology and

natamycin production, from the genetic and regulatory mechanisms to detailed experimental

protocols for fermentation, analysis, and genetic manipulation. The presented quantitative data

and visual diagrams aim to serve as a practical resource for researchers, scientists, and drug

development professionals. A thorough understanding of these fundamental principles and

methodologies is crucial for the continued optimization of natamycin production and the

potential development of novel antifungal compounds through metabolic engineering of this

versatile microorganism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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